molecular formula C12H16N2O4S B5436216 2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL

2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL

Cat. No.: B5436216
M. Wt: 284.33 g/mol
InChI Key: UKNUPIJRXPWQFJ-UHFFFAOYSA-N
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Description

2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL is a complex organic compound characterized by the presence of a morpholine ring, a nitro group, and a sulfanyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the introduction of the morpholine ring and the sulfanyl group. The reaction conditions often involve the use of strong acids for nitration and subsequent nucleophilic substitution reactions to introduce the morpholine and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]ETHAN-1-ONE: Similar structure but with a ketone group instead of an ethan-1-ol backbone.

    5-(MORPHOLIN-4-YL)-2-NITROBENZAMIDE: Contains a benzamide group instead of the ethan-1-ol backbone.

Uniqueness

2-{[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]SULFANYL}ETHAN-1-OL is unique due to the combination of the morpholine ring, nitro group, and sulfanyl group attached to an ethan-1-ol backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(5-morpholin-4-yl-2-nitrophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-5-8-19-12-9-10(1-2-11(12)14(16)17)13-3-6-18-7-4-13/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUPIJRXPWQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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